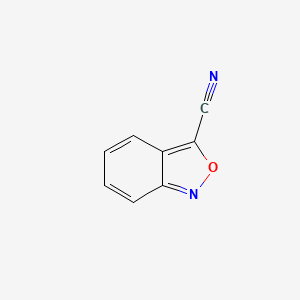![molecular formula C9H6F3NOS B12887710 2-(Methylthio)-6-(trifluoromethyl)benzo[d]oxazole](/img/structure/B12887710.png)
2-(Methylthio)-6-(trifluoromethyl)benzo[d]oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Methylthio)-6-(trifluoromethyl)benzo[d]oxazole is a heterocyclic compound that belongs to the benzoxazole family. Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of the trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it a valuable scaffold in drug design.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylthio)-6-(trifluoromethyl)benzo[d]oxazole typically involves the cyclization of 2-aminophenols with appropriate reagents. One common method is the condensation of 2-aminophenols with trifluoroacetonitrile (CF3CN) in the presence of a catalyst such as samarium triflate . This reaction proceeds via nucleophilic addition followed by intramolecular cyclization .
Industrial Production Methods
Industrial production methods for benzoxazoles often involve scalable and efficient synthetic routes. The use of reusable acid catalysts and mild reaction conditions are preferred to minimize environmental impact and reduce costs .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Methylthio)-6-(trifluoromethyl)benzo[d]oxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (e.g., bromine, chlorine), nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzoxazole ring .
Applications De Recherche Scientifique
2-(Methylthio)-6-(trifluoromethyl)benzo[d]oxazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity
Mécanisme D'action
The mechanism of action of 2-(Methylthio)-6-(trifluoromethyl)benzo[d]oxazole involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes and bind to target proteins. This binding can inhibit enzyme activity or modulate receptor function, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Trifluoromethylbenzoxazole
- 2-Methylthio-benzoxazole
- 2-Trifluoromethylbenzimidazole
- 2-Trifluoromethylbenzothiazole
Uniqueness
2-(Methylthio)-6-(trifluoromethyl)benzo[d]oxazole is unique due to the presence of both the methylthio and trifluoromethyl groups. This combination enhances its lipophilicity, metabolic stability, and biological activity compared to similar compounds .
Propriétés
Formule moléculaire |
C9H6F3NOS |
|---|---|
Poids moléculaire |
233.21 g/mol |
Nom IUPAC |
2-methylsulfanyl-6-(trifluoromethyl)-1,3-benzoxazole |
InChI |
InChI=1S/C9H6F3NOS/c1-15-8-13-6-3-2-5(9(10,11)12)4-7(6)14-8/h2-4H,1H3 |
Clé InChI |
LJONQETYDNCTGR-UHFFFAOYSA-N |
SMILES canonique |
CSC1=NC2=C(O1)C=C(C=C2)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(Hydroxymethyl)benzo[d]oxazole-7-acetonitrile](/img/structure/B12887633.png)







![2,8-Bis(methylthio)dibenzo[b,d]furan](/img/structure/B12887676.png)
![4,9-Epoxynaphtho[2,3-c]furan-1,3-dione](/img/structure/B12887686.png)



